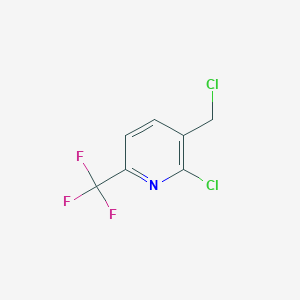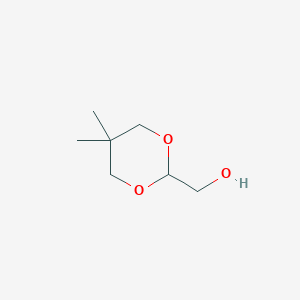
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol
概要
説明
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
化学反応の分析
Types of Reactions
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols or ethers using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Halides and other substituted derivatives.
科学的研究の応用
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. These transformations enable the compound to serve as a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Similar in structure but differs in the position of the hydroxyl group.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Contains an additional benzaldehyde group, making it more reactive.
Uniqueness
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol is unique due to its stability and reactivity, which make it a valuable intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, sets it apart from other similar compounds .
特性
IUPAC Name |
(5,5-dimethyl-1,3-dioxan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)4-9-6(3-8)10-5-7/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMSWUPHDRNEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
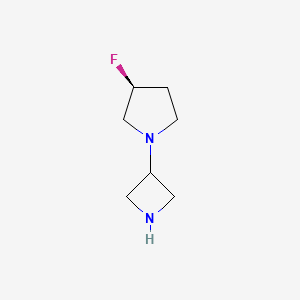
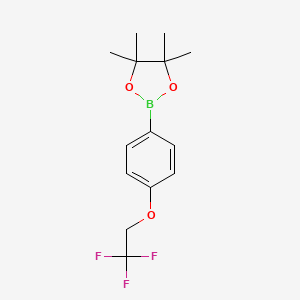
![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)
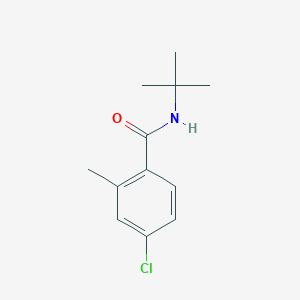

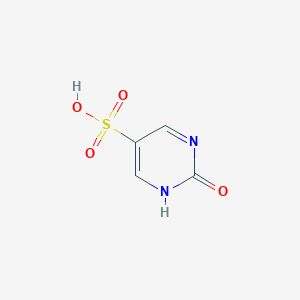
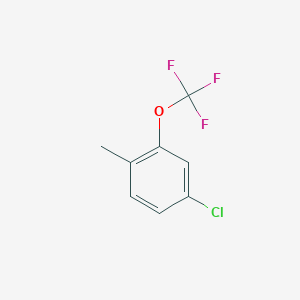
![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)

![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)
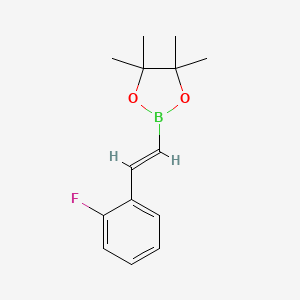
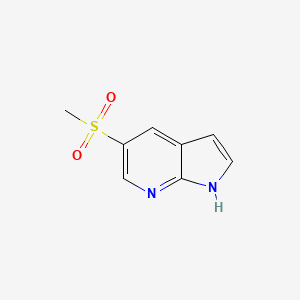
![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)
